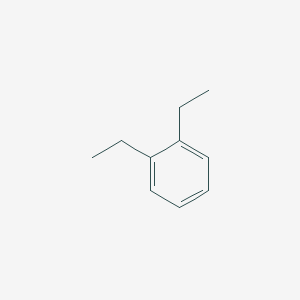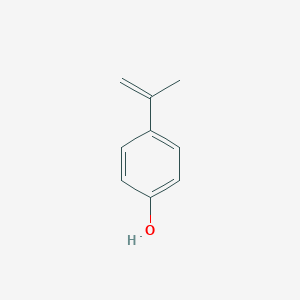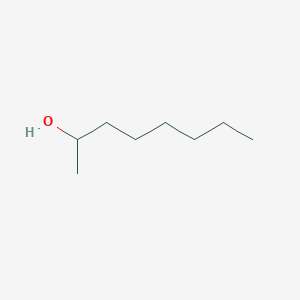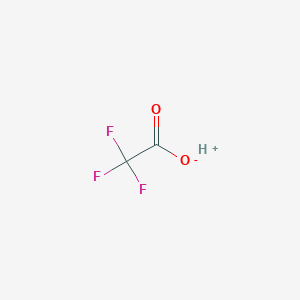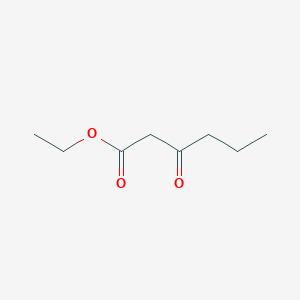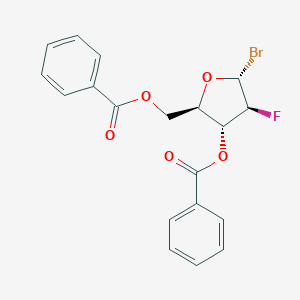
Tetrahydrothiopyran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydrothiopyran and related compounds has evolved significantly, with methods focusing on organocatalytic asymmetric synthesis to produce enantiopure derivatives containing multiple stereocenters. The use of bidentate reagents containing sulfur moieties has been pivotal in developing double Michael reactions, revolutionizing the synthesis of these compounds (Mondal, Nandi, & Pan, 2017). Additionally, techniques involving catalytic [3+3] annulation of cyclopropane 1,1-diesters with in-situ-generated mercaptoacetaldehyde have facilitated the synthesis of polyfunctionalized tetrahydrothiopyran derivatives (Wang et al., 2015).
Molecular Structure Analysis
Studies on the molecular structure of tetrahydrothiopyran derivatives have provided insights into their conformational preferences and structural diversity. X-ray diffraction analysis has been used to confirm the structures of various derivatives, revealing the pseudo equatorial positioning of aryl groups and slight flattening near the sulfur end of the molecule in certain derivatives (Tran et al., 2005).
Chemical Reactions and Properties
Tetrahydrothiopyran's utility in synthetic chemistry is partly due to its involvement in diverse chemical reactions. For instance, it participates in electrogenerated base-promoted synthesis, where tetrahydrobenzo[b]pyrans are produced through a one-pot, three-component condensation process (Fotouhi et al., 2007). This showcases the compound's versatility in facilitating efficient and convenient synthetic routes.
Physical Properties Analysis
The physical properties of tetrahydrothiopyran derivatives are crucial for their application in material science and organic electronics. For example, the stability of these compounds against molecular oxygen and their crystalline structures, which facilitate efficient charge-carrier transport properties, have been highlighted in recent studies (Yamamoto et al., 2013).
Chemical Properties Analysis
Tetrahydrothiopyran and its derivatives exhibit a range of chemical properties that make them valuable in organic synthesis. Their reactivity patterns, such as regioselective synthesis and the ability to undergo multicomponent reactions, have been extensively studied. These properties enable the construction of complex molecular architectures, including functionalized tetrahydrobenzo[b]pyrans and novel fused ring systems (Li et al., 2010).
Wissenschaftliche Forschungsanwendungen
Tetrahydropyrans, including Tetrahydrothiopyran, are widely used for synthesizing biologically active compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).
Tetrahydrothiopyran-3-one 1,1-dioxide is employed for stereoselective synthesis of (Z)- or (E)-α,Β²-unsaturated carboxylic acids by alkylation, ring opening, and bromination (Scholz, 1981).
It catalyzes the decomposition of cyclic sulfides and isomerization of tetrahydro-2-methylthiophene (Shuikin & An, 1962).
The synthesis of polyfunctionalized tetrahydrothiopyran derivatives using a catalytic [3+3] annulation of cyclopropane 1,1-diesters with mercaptoacetaldehyde has potential applications in scientific research (Wang et al., 2015).
Tetrahydrothiopyran derivatives can be used as building blocks for antimicrobial oxazolidinones, which have potential clinical applications (Renslo et al., 2006).
Tetrahydrothiopyran is a structurally interesting molecule with a chair conformation and equatorial orientations in the crystallographic mirror plane (Thiruvalluvar et al., 2007).
Tetrahydrothiopyran compounds have shown excellent antibacterial activity against various bacterial strains and potent antifungal activities (Gopalakrishnan et al., 2009).
Chiral tetrahydrothiopyrans can be synthesized using intramolecular trapping of pentadienyl cations complexed to Fe(CO)3 by sulfur nucleophiles, leading to their corresponding sulfoxides (Hachem et al., 1995).
Its UV spectrum is interpreted in terms of at least five closely spaced Rydberg series, showing the involvement of 3d orbitals in saturated sulfur compounds (Planckaert et al., 1974).
The organocatalytic enantioselective Michael-Michael cascade reaction creates structurally variant chiral tetrahydrothiopyrans with four consecutive stereogenic centers (Wang et al., 2014).
Wirkmechanismus
Target of Action
Thiane, also known as Tetrahydrothiopyran or Pentamethylene sulfide, is a heterocyclic compound with a saturated six-membered ring structure containing five carbon atoms and one sulfur atom
Mode of Action
It’s known that thiane can be prepared by the reaction of 1,5-dibromopentane with sodium sulfide This suggests that Thiane might interact with its targets through the formation of covalent bonds, facilitated by its sulfur atom
Biochemical Pathways
For instance, Thiamine (vitamin B1), a sulfur-containing compound, plays a crucial role in central metabolic pathways . It’s possible that Thiane might have similar effects, but this hypothesis requires further investigation.
Pharmacokinetics: ADME Properties
The physicochemical properties of a molecule can significantly influence its adme properties . Given Thiane’s small size and lipophilic nature, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively, similar to other small, lipophilic compounds.
Safety and Hazards
Tetrahydrothiopyran-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Zukünftige Richtungen
Tetrahydrothiopyran-4-one has been used as the five-carbon source for the scalable synthesis of (±)-tapentadol . This indicates its potential for future applications in the synthesis of other pharmaceutical compounds.
Eigenschaften
IUPAC Name |
thiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWFISCTZQNZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167108 | |
| Record name | Thiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Pentamethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.0 [mmHg] | |
| Record name | Pentamethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thiane | |
CAS RN |
1613-51-0 | |
| Record name | Tetrahydrothiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tetrahydrothiopyran?
A1: Tetrahydrothiopyran is a six-membered heterocyclic compound containing one sulfur atom. It serves as a valuable building block in organic synthesis and is found in various natural products.
Q2: What is the molecular formula and weight of Tetrahydrothiopyran?
A2: The molecular formula of Tetrahydrothiopyran is C5H10S, and its molecular weight is 102.19 g/mol.
Q3: What are some recent advancements in the synthesis of enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans?
A3: Recent years have seen significant progress in using organocatalytic domino reactions to synthesize enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans, particularly those with multiple stereocenters. [] This advancement is largely attributed to utilizing novel bidentate reagents containing sulfur moieties in double Michael reactions. []
Q4: How can Tetrahydrothiopyran-4-one be used in the synthesis of 3-Cyclopentenones?
A4: 2-Alkyl-3-cyclopentenones can be synthesized using Tetrahydrothiopyran-4-one as a starting material. [] The process involves a one-pot Ramberg-Backlund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides derived from Tetrahydrothiopyran-4-one, followed by acid-catalyzed de-dioxolanation. []
Q5: Can you describe a domino synthetic strategy for Tetrahydrothiopyran derivatives?
A5: A domino reaction employing benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide has been developed to synthesize a variety of Tetrahydrothiopyran (THTP) derivatives. [] This method, involving a stepwise Aldol/double Michael addition/Aldol (AMMA) reaction cascade, allows for the formation of a tetrahydrothioan ring and five new bonds in one step. []
Q6: How can Tetrahydrothiopyran-4-one be employed in the synthesis of (±)-Tapentadol?
A6: Tetrahydrothiopyran-4-one serves as a valuable five-carbon source in an improved process for synthesizing (±)-tapentadol, an FDA-approved analgesic drug. []
Q7: What are some spectral studies conducted on Tetrahydrothiopyrans?
A7: Researchers have conducted 1H and 13C NMR spectral analyses on various Tetrahydrothiopyran derivatives, including 4-dicyanomethylene-cis-2,6-diary]tetrahydrothiopyrans, 4-cyano(ethoxycarbonyl)methylene-cis-2,6-diaryltetrahydrothiopyrans, and cis-2,6-diaryltetrahydrothiopyran- 4-ones. [] Additionally, vacuum ultraviolet absorption and photoelectron spectra have been compared between Tetrahydrothiopyran and related compounds like tetrahydropyran and methylvinylthioether, revealing insights into the electronic structure and bonding characteristics of these sulfur-containing compounds. []
Q8: Can Tetrahydrothiopyran derivatives be used as catalysts?
A8: While Tetrahydrothiopyran itself is not commonly used as a catalyst, its derivatives, particularly those containing sulfur, have shown potential in catalytic applications. For instance, tetrahydrothiopyran-4-one is used alongside oxone as a catalytic system for the in situ epoxidation of olefins. []
Q9: What is the role of Tetrahydrothiopyran-4-one in the catalytic epoxidation of olefins?
A9: In the presence of oxone (2KHSO5·KHSO4·K2SO4), Tetrahydrothiopyran-4-one facilitates the epoxidation of olefins. It acts as an oxygen transfer agent, forming an intermediate dioxirane, which then delivers oxygen to the olefin double bond, yielding the epoxide product. [] This method offers a practical and efficient route for the synthesis of epoxides.
Q10: How does the structure of Tetrahydrothiopyran derivatives affect their catalytic activity?
A10: The specific structure of Tetrahydrothiopyran derivatives significantly influences their catalytic activity. Factors like the nature and position of substituents on the ring, as well as the presence of other functional groups, can impact the electron density at the sulfur atom and steric hindrance around it, ultimately affecting the compound's ability to interact with reactants and participate in catalytic cycles. Further research is needed to fully elucidate the structure-activity relationships governing the catalytic properties of these compounds.
Q11: Have there been any computational chemistry studies on Tetrahydrothiopyran?
A13: Yes, ab initio molecular orbital studies have investigated the conformational energies and geometries of Tetrahydrothiopyran and its 4-alkyl derivatives. [] These studies employed methods like 6-31G and MP2/6-31G to understand the relative stabilities of chair, boat, and twist-boat conformations. []
Q12: What insights have computational studies provided into the conformational preferences of Tetrahydrothiopyran?
A14: Computational studies have shown that the chair conformation of Tetrahydrothiopyran is more stable than its boat and twist-boat forms. [] Additionally, calculations have helped determine the conformational energies (A values) for various 2-alkylthiacyclohexanes, revealing that these energies are generally smaller than those for corresponding alkylcyclohexanes and 4-alkylthiacyclohexanes. [] These findings enhance our understanding of the structural preferences and conformational behavior of Tetrahydrothiopyran and its derivatives.
Q13: Are there any studies exploring the structure-activity relationships (SAR) of Tetrahydrothiopyran derivatives in drug design?
A15: Yes, several studies have investigated the SAR of Tetrahydrothiopyran derivatives, especially focusing on their potential as p53-MDM2 inhibitors for cancer therapy. [, ] These studies have explored modifications to the Tetrahydrothiopyran ring, including the introduction of spiro-oxindole moieties and variations in substituents, to optimize their binding affinity and inhibitory activity towards the p53-MDM2 interaction. [, ]
Q14: What structural features of Tetrahydrothiopyran derivatives contribute to their potential as p53-MDM2 inhibitors?
A16: The presence of a chiral spirotetrahydrothiopyran scaffold with four consecutive stereocenters is crucial for the p53-MDM2 inhibitory activity. [] Incorporating specific functional groups, such as oxindoles, further enhances binding affinity and selectivity. [, ] These findings highlight the importance of stereochemistry and specific structural motifs in designing potent and selective inhibitors targeting the p53-MDM2 interaction.
Q15: What are some known biological activities of Tetrahydrothiopyran derivatives?
A17: Tetrahydrothiopyran derivatives exhibit diverse biological activities, including antimicrobial, [] anticancer, [, , ] and antiviral properties. [] They have also shown potential in treating diseases of the central nervous system. []
Q16: How do Tetrahydrothiopyran derivatives exert their antimicrobial effects?
A18: While the precise mechanisms of action for all Tetrahydrothiopyran derivatives are not fully elucidated, some, particularly those incorporating oxazolidinone moieties, are believed to act as antimicrobial agents by inhibiting bacterial protein synthesis. [] Further research is needed to pinpoint the specific targets and pathways affected by these compounds in various microbial species.
Q17: What is the potential of Tetrahydrothiopyran derivatives in cancer therapy?
A19: Tetrahydrothiopyran derivatives, specifically those designed as p53-MDM2 inhibitors, hold promise in cancer therapy. [, ] By disrupting the interaction between p53 and MDM2, these inhibitors can reactivate p53's tumor suppressor function, potentially leading to cell cycle arrest and apoptosis in cancer cells. [, ] Preclinical studies have demonstrated encouraging antitumor activity for some of these compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




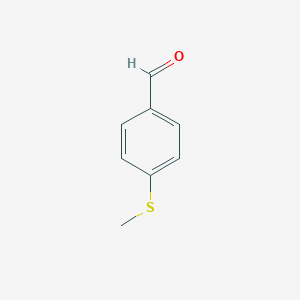
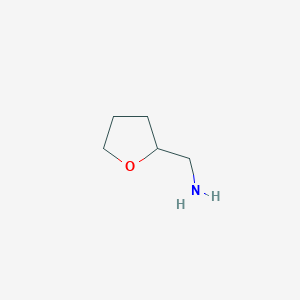
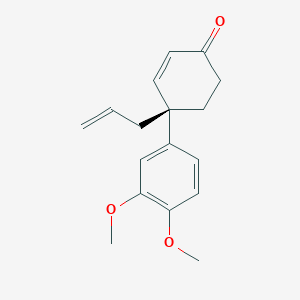
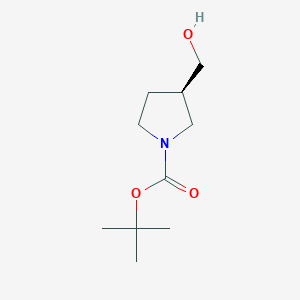
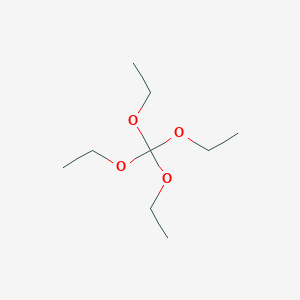
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
